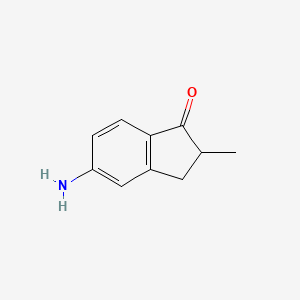

5-Amino-2-methyl-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

5-amino-2-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H11NO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4,11H2,1H3 |

InChI Key |

ZRTUDKDSXBNVBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC(=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 2 Methyl 1 Indanone and Its Precursors

Construction of the 1-Indanone (B140024) Core with Aromatic Substitution

The formation of the bicyclic indanone system is a foundational step in the synthesis of the target molecule. Modern organic synthesis offers a diverse toolkit for this purpose, ranging from classical acid-catalyzed cyclizations to highly efficient transition-metal-catalyzed and photochemical methods.

Friedel-Crafts Acylation and Related Intramolecular Cyclization Strategies for Substituted Indanones

One of the most established and widely used methods for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. This reaction typically employs a strong Lewis acid or Brønsted acid to promote the electrophilic aromatic substitution, leading to the formation of the five-membered ketone ring.

The direct dehydrative cyclization of 3-arylpropionic acids is often preferred from an environmental standpoint as it produces water as the only byproduct. However, this process can require harsh conditions. A more common approach involves converting the carboxylic acid to a more reactive acyl chloride, for instance with thionyl chloride, which can then cyclize under the influence of a Lewis acid like aluminum chloride (AlCl₃). The first synthesis of the parent 1-indanone in 1927 utilized the reaction of phenylpropionic acid chloride with aluminum chloride.

Superacids, such as trifluoromethanesulfonic acid (TFSA), have proven to be highly effective catalysts for these cyclizations, often providing excellent yields under milder conditions than traditional methods. For instance, unsubstituted 1-indanone has been synthesized quantitatively via a TFSA-catalyzed intramolecular cyclization. Niobium pentachloride (NbCl₅) has also been demonstrated as an effective Lewis acid, capable of acting as both a reagent to generate the acyl chloride in situ from the carboxylic acid and as a catalyst for the subsequent cyclization at room temperature.

| Catalyst/Reagent | Substrate Type | Conditions | Yield | Reference |

| AlCl₃ | Phenylpropionic acid chloride | Benzene (B151609) | 90% | |

| Nafion®-H | Acid chloride | Refluxing benzene | 90% | |

| Trifluoromethanesulfonic acid (TFSA) | Ester | - | Quantitative | |

| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | Room Temperature | Good | |

| Tb(OTf)₃ | 3-Arylpropionic acids | 250 °C | Up to 74% |

Transition Metal-Catalyzed Annulation and Cycloaddition Reactions

Modern synthetic chemistry has increasingly turned to transition metals to catalyze the formation of complex ring systems with high efficiency and selectivity. Rhodium (Rh) and Manganese (Mn) complexes have been particularly effective in constructing indanone scaffolds through novel reaction pathways.

Rhodium(III)-catalyzed C–H activation has emerged as a powerful strategy. In this approach, a directing group on the aromatic substrate guides the rhodium catalyst to selectively cleave a C–H bond, initiating a cascade that can involve coupling with alkenes or alkynes to form the indanone ring. For example, phenacyl phosphoniums can undergo Rh(III)-catalyzed C–H activation and subsequent oxidative coupling with activated olefins, leading to the facile construction of indanones. This method leverages a phosphonium (B103445) ylide as an efficient bifunctional directing group.

Manganese-catalyzed reactions also provide novel routes to indanones. For instance, the regioselective addition of indanone derivatives to terminal alkynes can be catalyzed by Mn(CO)₅Br. Depending on the substituents, this domino reaction proceeds in a Markovnikov–anti-Markovnikov fashion to afford fused tricyclic scaffolds.

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Rhodium(III) | C–H Activation / Annulation | Uses directing groups for selective C–H cleavage and coupling with olefins. | |

| Manganese(I) | Domino Addition | Catalyzes regioselective addition of β-ketoesters to alkynes. | |

| Palladium(0) | Carbonylative Cyclization | Cyclization of unsaturated aryl iodides with carbon monoxide. |

Photochemical and Electrochemical Approaches in Indanone Ring Formation

Photochemical reactions offer unique pathways for ring formation, often proceeding through high-energy intermediates not accessible through thermal methods. The irradiation of certain aromatic esters or ketones can lead to the formation of 1-indanone derivatives. For example, the photolysis of 2,5-dimethylbenzoyl oxiranes has been shown to produce β-hydroxy functionalized indanones in a relatively efficient and high-yielding process. This transformation is believed to proceed via a photoenolization mechanism.

Another photochemical strategy involves the irradiation of esters possessing a photoremovable group. In one study, irradiation of esters with a 2,5-dimethylphenacyl group led to the formation of 6-methyl-1-indanone (B1306188) as a byproduct in 5–15% yields. More recently, photocatalytic radical cascade cyclizations using diazo compounds as radical precursors have been developed as a green and mild strategy for synthesizing indanone derivatives.

| Method | Precursor Type | Key Intermediate/Mechanism | Product | Reference |

| Photolysis | 2,5-Dimethylbenzoyl oxiranes | Photoenolization | β-Hydroxy indanones | |

| Irradiation | Esters with photoremovable groups | Free carboxylic acids | 6-Methyl-1-indanone | |

| Photocatalysis | Diazo compounds | Radical cascade cyclization | Substituted indanones |

Multi-Component and Domino Reaction Sequences for Indanone Scaffolds

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps.

A three-component reaction for the synthesis of 3-aryl-1-indanones has been developed, employing benzaldehydes, silyl (B83357) enolates, and an arene nucleophile. This one-pot strategy involves an initial Mukaiyama aldol (B89426) reaction followed by a Friedel–Crafts acylation, avoiding the need for metal catalysts.

Domino reactions can create intricate fused-ring systems from indanone precursors. For instance, a catalyst-free domino reaction between nitrosoarenes and ynenones has been used to prepare indanone-fused tetrahydroisoxazoles. Similarly, a triethylamine-promoted domino reaction involving three molecules of 1,3-indanedione with 3-methyleneoxindoles has been developed to synthesize complex spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives.

Regioselective and Stereoselective Functionalization of the Indanone Nucleus

Once the 2-methyl-1-indanone (B98384) core is synthesized, the next critical step is the introduction of the amino group at the C-5 position. This requires a highly regioselective reaction to ensure the correct isomer is formed.

Strategies for Introducing the Amino Group at the C-5 Position

The most common and direct strategy for introducing an amino group onto an aromatic ring is through a two-step nitration-reduction sequence.

Nitration: The 2-methyl-1-indanone precursor is subjected to electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The existing substituents on the indanone ring direct the position of the incoming nitro (-NO₂) group. The alkyl-substituted benzene ring is activated towards electrophilic substitution, and the carbonyl group of the indanone is a deactivating, meta-directing group. The combination of these effects typically directs the nitration to the C-5 position, which is para to the fused cyclopentane (B165970) ring junction and meta to the carbonyl group.

Reduction: Following successful nitration to yield 5-nitro-2-methyl-1-indanone, the nitro group is readily reduced to the target primary amine (-NH₂). This transformation is a staple in organic synthesis and can be achieved with a variety of reagents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and high-yielding.

Metal/Acid Reduction: The use of an easily oxidized metal in the presence of a strong acid is a classic and effective method. Common combinations include tin (Sn) in hydrochloric acid (HCl), iron (Fe) in HCl, or zinc (Zn) in HCl.

The reduction of the nitro group is a robust and high-yielding reaction, making this two-step sequence a reliable method for the synthesis of 5-Amino-2-methyl-1-indanone from its corresponding indanone precursor.

| Reaction Step | Reagents | Purpose | Key Considerations |

| Nitration | HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution | Control of temperature to prevent over-nitration. Regioselectivity directed by existing groups. |

| Reduction | H₂/Pd/C or Fe/HCl or Sn/HCl | Conversion of nitro group to amino group | Catalyst choice, reaction conditions (pressure, temperature). |

Methodologies for Stereoselective Introduction of the Methyl Group at the C-2 Position

The introduction of a methyl group at the C-2 position of the indanone scaffold with a defined stereochemistry is a critical step in the synthesis of chiral targets. Stereoselectivity can be achieved by controlling the approach of the methylating agent to a prochiral enolate intermediate. This is often accomplished through the influence of existing stereocenters in the molecule or by the use of chiral reagents.

A common strategy involves the alkylation of a pre-formed enolate. The stereochemical outcome of this reaction is dependent on the geometry of the enolate and the steric hindrance presented on its two faces. In the absence of a chiral directing group, the reaction typically yields a racemic mixture. However, by employing substrates with existing chirality or by using chiral bases or additives, a degree of diastereoselectivity can be induced. For instance, the alkylation of an enolate derived from an indanone already bearing a chiral substituent can proceed with facial selectivity, leading to one diastereomer in preference to the other.

Selective Derivatization and Modification of the C-1 Carbonyl Functionality

The carbonyl group at the C-1 position of the indanone ring is a versatile functional handle for a wide array of chemical transformations. Its reactivity allows for the introduction of diverse structural motifs and the construction of more complex molecular frameworks.

Selective derivatization is key to multi-step syntheses. Common modifications include:

Reduction: The carbonyl can be selectively reduced to a hydroxyl group using various reducing agents like sodium borohydride, yielding the corresponding indanol. This introduces a new stereocenter, and stereoselective reductions can be achieved using chiral reducing agents.

Olefination: Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can convert the carbonyl group into an exocyclic double bond (an alkylidene group). This is particularly useful for building fused ring systems or introducing further functionality.

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), yields the corresponding hydrazones. This method is not only a classic derivatization technique for characterization but can also serve as a protecting group or an intermediate for further reactions, like the Wolff-Kishner reduction.

Protection: In complex syntheses, the carbonyl group can be protected, typically as a ketal (e.g., by reacting with ethylene (B1197577) glycol), to prevent it from reacting while other parts of the molecule are being modified.

Enantioselective Synthesis of Chiral this compound

Achieving the synthesis of this compound as a single enantiomer is paramount for its potential applications, particularly in pharmaceuticals. This requires methodologies that can create the chiral center at the C-2 position with high enantiomeric excess (ee). The primary strategies employed are chiral auxiliary-mediated synthesis, asymmetric catalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Approaches to Indanone Chirality

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered.

In the context of 2-methyl-1-indanone synthesis, a chiral auxiliary can be attached to the indanone precursor. For example, forming a chiral enamine or imine from the indanone and a chiral amine (such as a derivative of proline or a primary amine like (R)-1-phenylethylamine) creates a diastereomeric intermediate. Subsequent alkylation of this intermediate with a methylating agent occurs from the sterically less hindered face, as dictated by the conformation of the chiral auxiliary. Hydrolysis of the resulting product removes the auxiliary and reveals the enantiomerically enriched 2-methyl-1-indanone. Evans oxazolidinones and SAMP/RAMP hydrazones are other powerful auxiliaries commonly used for stereoselective enolate alkylations.

Asymmetric Catalysis in Indanone Derivatization

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Several catalytic strategies have been developed for the synthesis of chiral indanones.

One prominent method is the asymmetric hydrogenation of a prochiral precursor, such as a 2-methylene-1-indanone. Using a transition metal catalyst (e.g., rhodium, iridium, or ruthenium) complexed with a chiral ligand (e.g., BINAP derivatives), the hydrogen is delivered selectively to one face of the double bond, producing the chiral 2-methyl-1-indanone with high enantioselectivity.

Another powerful technique is the enantioselective protonation of a silyl enol ether derived from an indanone. A chiral proton source, often generated from a chiral catalyst such as a Au(I)-BINAP complex, can protonate the enol ether to generate the ketone with high enantiomeric excess. acs.org This method has been successfully used to synthesize functionalized chiral indanones. acs.org

Finally, intramolecular cyclization reactions , such as the rhodium-catalyzed asymmetric cyclization of chalcone (B49325) derivatives, can produce chiral 3-aryl-1-indanones in high yields and enantiomeric excess. beilstein-journals.org While this creates chirality at the C-3 position, similar principles can be applied to construct the C-2 stereocenter.

Below is a table summarizing representative examples of asymmetric catalysis for indanone synthesis.

| Catalytic System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) |

| Rhodium / (R)-MonoPhos® | Pinacolborane chalcone | 3-Aryl-1-indanone | High | Up to 95% |

| Iridium / Chiral Ligands | 3-Arylindenone | 3-Aryl-1-indanone | Exc. | Good |

| Au(I) / BINAP Complex | Indanone Silyl Enol Ether | Functionalized Indanone | Good | 81% - >98% |

| Palladium / TADDOL-based phosphoramidite | Enone (Reductive Heck) | 3-Aryl-1-indanone | High | Up to 90% |

Enzymatic Resolution and Biocatalytic Transformations for Chiral Indanones

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. For chiral indanones, two main biocatalytic strategies are employed: kinetic resolution and asymmetric synthesis.

Kinetic Resolution starts with a racemic mixture of 2-methyl-1-indanone. An enzyme, typically a lipase (B570770) or a reductase, selectively acts on one of the enantiomers. For example, in the presence of an acyl donor, a lipase can catalyze the enantioselective transesterification of one enantiomer of the corresponding 2-methyl-1-indanol, leaving the other enantiomer unreacted. mdpi.comresearchgate.net Similarly, a reductase (often from baker's yeast) can selectively reduce one enantiomer of the racemic ketone to the alcohol. The resulting mixture of the modified and unmodified enantiomers can then be separated chemically. researchgate.net Because enantiomers have identical physical properties, converting one into a different compound (a diastereomer) allows for separation. libretexts.org

Asymmetric Biocatalytic Synthesis involves the conversion of a prochiral substrate directly into an enantiomerically pure product. For instance, a transaminase enzyme could potentially be engineered to convert an appropriate prochiral ketone into the desired chiral amine, this compound, in a single, highly enantioselective step. nih.gov This approach avoids the 50% theoretical yield limit of kinetic resolution and represents a more direct and efficient route to the target molecule.

Novel Synthetic Routes and Process Intensification Techniques (e.g., Microwave-Assisted Synthesis, Ultrasound)

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign processes. Process intensification techniques like microwave irradiation and ultrasound are increasingly being applied to the synthesis of indanone derivatives to achieve these goals.

Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently. This often leads to dramatic reductions in reaction times, sometimes from hours to minutes, and can also result in higher yields and cleaner reaction profiles. nih.govresearchgate.net Microwave-assisted intramolecular Friedel–Crafts acylations have been reported for the synthesis of 1-indanones, providing a green chemistry approach to these scaffolds. beilstein-journals.org This method has been used in the hydrolysis of benzyl (B1604629) Meldrum's acid derivatives as a key step toward halo-1-indanones. nih.gov

Ultrasound-assisted synthesis (sonochemistry) employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. This technique has been successfully used to synthesize 2-benzylidene-1-indanone (B110557) derivatives with improved yields and shorter reaction times compared to conventional methods. acs.orgnih.gov The use of ultrasound aligns with the principles of green synthesis by enhancing reaction efficiency. acs.org

Chemical Reactivity and Mechanistic Investigations of 5 Amino 2 Methyl 1 Indanone

Transformations Involving the C-5 Amino Group

The amino group at the C-5 position is a primary arylamine, and its reactivity is characteristic of this functional group. It can readily undergo reactions such as acylation, alkylation, and arylation, as well as diazotization, which opens pathways to a variety of subsequent transformations.

Acylation, Alkylation, and Arylation Reactions of the Amino Moiety

The nucleophilic nature of the C-5 amino group allows for straightforward acylation, alkylation, and arylation reactions. A method has been developed for synthesizing N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, starting from the corresponding 5-aminoindole (B14826) precursor. researchgate.net This indicates the accessibility of the amino group for derivatization.

In a broader context of amino-pyrazoles, which share the reactive amino group feature, copper-diamine catalyzed N-arylation has been demonstrated, showcasing a method for forming C-N bonds with aryl partners. researchgate.net Similarly, the synthesis of hybrid compounds through the reaction of amino pyrazoles with in situ generated ortho-quinone methides highlights the nucleophilic character of the amino group. researchgate.net

| Reagent Type | General Reaction | Example Product Class |

| Acyl Halide/Anhydride | Acylation | N-Acyl-5-amino-2-methyl-1-indanone |

| Alkyl Halide | Alkylation | N-Alkyl-5-amino-2-methyl-1-indanone |

| Aryl Halide (with catalyst) | Arylation | N-Aryl-5-amino-2-methyl-1-indanone |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

Primary arylamines are well-known to undergo diazotization upon treatment with nitrous acid (HNO₂), forming stable arenediazonium salts. libretexts.org This reaction is a cornerstone of aromatic chemistry, as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. libretexts.orgwikipedia.org

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, specifically refers to the copper(I)-catalyzed substitution of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻). libretexts.orgwikipedia.org This reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The process involves a one-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.org

This methodology allows for the introduction of functionalities that are often difficult to install by other means. wikipedia.org For instance, the cyanation of an arenediazonium salt to form a nitrile (ArCN) provides a versatile handle that can be further hydrolyzed to a carboxylic acid. libretexts.org Hydroxylation and trifluoromethylation are also possible transformations of diazonium salts, expanding the synthetic utility. wikipedia.orgbyjus.com While direct conversion of an amino group to a trifluoromethyl group can be achieved through a Sandmeyer-type reaction, it often requires specific reagents like trifluoromethylsilver. researchgate.net

| Reaction | Reagents | Product |

| Diazotization | NaNO₂, HCl | 2-Methyl-1-oxoindan-5-diazonium chloride |

| Sandmeyer Chlorination | CuCl | 5-Chloro-2-methyl-1-indanone |

| Sandmeyer Bromination | CuBr | 5-Bromo-2-methyl-1-indanone |

| Sandmeyer Cyanation | CuCN | 2-Methyl-1-oxoindan-5-carbonitrile |

| Hydroxylation | Cu₂O, Cu(NO₃)₂ | 5-Hydroxy-2-methyl-1-indanone |

Reactions at the C-2 Methyl Group and Adjacent Chiral Center

The presence of a ketone and an adjacent methyl group at the C-2 position allows for a range of reactions involving the α-carbon and the potential for creating or modifying a chiral center.

α-Functionalization of the Ketone and C-2 Modifications

The α-position to the carbonyl group in 1-indanones is amenable to functionalization. researchgate.net The protons on the C-2 carbon are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

One approach to α-functionalization involves the direct alkylation of the enolate. nih.gov For instance, the α-functionalization of 1-indanone (B140024) has been attempted with electrophiles like 2-chloro-N,N-dimethylacetamide using bases such as lithium diisopropylamide (LDA). nih.gov Palladium-catalyzed α-arylation of 2-methyl-1-indanone (B98384) has been achieved with high enantioselectivity using specific phosphine (B1218219) ligands. acs.org This highlights the ability to control the stereochemistry at the C-2 position.

Another strategy involves a Heck-reduction-cyclization-alkylation (HRCA) methodology. In this one-pot process, diazonium salts undergo a Heck reaction, followed by hydrogenation and base-mediated cyclization to form a 1-indanone enolate, which is then alkylated to yield 2-substituted 1-indanones. nih.gov

Furthermore, α-methylenation of 1-indanones can be achieved using reagents like hexamethylenetetramine (HMTA) and acetic anhydride, leading to α,β-unsaturated ketones. nih.gov These intermediates can then undergo further reactions, such as cyclization, to produce more complex structures. nih.gov

| Reaction Type | Reagents | Product Type |

| α-Alkylation | Base (e.g., LDA), Alkyl Halide | 2-Alkyl-2-methyl-1-indanone |

| α-Arylation | Pd catalyst, Ligand, Aryl Halide | 2-Aryl-2-methyl-1-indanone |

| α-Methylenation | HMTA, Acetic Anhydride | 2-Methylene-1-indanone derivative |

Ring Expansion and Rearrangement Reactions of the Indanone Core

The five-membered ring of the indanone core can undergo ring expansion reactions to form larger ring systems. A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C1-C2 bond of 1-indanones provides a two-carbon ring expansion to yield benzocycloheptenones. nih.govrsc.org This reaction is tolerant of various functional groups on the aromatic ring. nih.gov Similarly, the insertion of alkynes can also lead to the formation of fused seven-membered carbocycles. rsc.org

Rearrangement reactions of the indanone skeleton have also been observed. For example, the reaction of 2-methyl-1-indanone with a diazonium salt can lead to a ring expansion through an N-iminoaziridinium intermediate to form an N-aminoamide. researchgate.net

| Reaction Type | Key Reagents/Catalysts | Product Type |

| Two-Carbon Ring Expansion | [Rh(C₂H₄)₂Cl]₂, Ethylene | Benzocycloheptenone |

| Alkyne Insertion | Rhodium catalyst, Alkyne | Fused seven-membered carbocycle |

| Diazonium Salt Induced Rearrangement | Diazonium salt | N-Aminoamide |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5-amino-2-methyl-1-indanone is activated towards electrophilic substitution due to the electron-donating amino group. Conversely, the presence of the electron-withdrawing carbonyl group can influence the regioselectivity of these reactions. The aromatic ring can also participate in nucleophilic aromatic substitution under certain conditions.

The amino group at C-5 is a strong activating group and directs electrophiles to the ortho and para positions (C-4, C-6). The carbonyl group at C-1 is a deactivating group and a meta-director. The interplay of these two groups will determine the outcome of electrophilic aromatic substitution reactions such as halogenation and nitration. evitachem.com For instance, functionalization at the C-6 position can be achieved through electrophilic reactions like bromination, nitration, or Friedel-Crafts reactions. mdpi.com

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.orglibretexts.org In the case of this compound, the amino group is electron-donating, which would disfavor SNAr. However, if the amino group is converted to a diazonium salt, the resulting powerful electron-withdrawing group makes the ring highly susceptible to nucleophilic attack. Furthermore, if a good leaving group such as a halide is present on the ring, SNAr reactions with various nucleophiles become feasible, often facilitated by the presence of other electron-withdrawing substituents. researchgate.netd-nb.info

Mechanistic Elucidation of Key Chemical Transformations via Advanced Methodologies

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of complex molecules like this compound. Advanced methodologies, combining computational chemistry, kinetic analysis, and sophisticated spectroscopic techniques, have become indispensable for mapping the intricate pathways of its chemical transformations. These studies provide deep insights into transition states, reaction intermediates, and the factors governing stereoselectivity and reaction efficiency.

Detailed research into the reactivity of the 1-indanone core, particularly substituted variants, reveals the power of these advanced methods. For instance, investigations into palladium-catalyzed domino reactions and rhodium-catalyzed annulations on the 2-methyl-1-indanone framework showcase how a multi-faceted analytical approach can unravel complex mechanistic questions.

Computational and Kinetic Studies

Density Functional Theory (DFT) has emerged as a powerful tool for probing reaction mechanisms involving indanone scaffolds. nih.gov Computational studies allow for the mapping of potential energy surfaces, identifying the most plausible reaction pathways by calculating the energy barriers of transition states and the stability of intermediates. For example, in rhodium-catalyzed [5+2] annulation reactions analogous to those that could be performed on this compound, DFT calculations have been employed to clarify the sequence of events, including C-C bond activation, alkyne insertion, and reductive elimination. nih.gov

A typical mechanistic study using DFT might break down a reaction into its elementary steps and calculate the associated energy changes, as illustrated in the hypothetical reaction pathway below.

| Reaction Step | Description | Calculated Activation Barrier (kcal/mol) | Reference |

| C-C Activation | Cleavage of the C1-C2 bond of the indanone coordinated to the metal catalyst. | 8.9 | nih.gov |

| Alkyne Insertion | Insertion of an alkyne into the metal-carbon bond. | Data not available | |

| Reductive Elimination | Formation of the final product and regeneration of the catalyst. | Data not available | |

| This interactive table presents data from an analogous Rh-catalyzed reaction on a different 1-indanone derivative to illustrate the methodology. nih.gov |

Kinetic studies and experiments designed to trap or observe intermediates provide crucial empirical evidence to support or refute computationally proposed mechanisms. In the palladium-catalyzed hydrogenolysis of benzyl (B1604629) β-ketoesters like 2-methyl-2-benzyloxycarbonyl-1-indanone, mechanistic ambiguity was addressed by studying the reaction of an optically active starting material. researchgate.net The observation that the reaction with an achiral aminoalcohol led to a racemic product was consistent with the formation of a symmetric enol intermediate, a key mechanistic insight. researchgate.net

Spectroscopic Analysis of Reaction Intermediates

The direct observation of transient species is a cornerstone of mechanistic investigation. Modern spectroscopic techniques allow for the identification and characterization of short-lived intermediates that are critical to understanding a reaction's course.

| Spectroscopic Method | Type of Intermediate Detected | Significance | Reference |

| In-situ FTIR (ReactIR) | Reactants, products, and major intermediates in real-time. | Allows for kinetic profiling and observation of the rise and fall of intermediate concentrations. mt.com | |

| NMR Spectroscopy | Stable or semi-stable intermediates (e.g., enols, trapped carbocations). | Provides detailed structural information of key species in the reaction pathway. researchgate.netmdpi.com | |

| Mass Spectrometry (GC-MS, HRMS) | Products and stable intermediates. | Used for structural determination and confirmation of final products and byproducts. iyte.edu.tr | |

| This interactive table summarizes advanced methodologies used to identify intermediates in transformations of indanone-related compounds. |

Mechanistic Dichotomy in Catalytic Cycles

Advanced studies often reveal that a single transformation can proceed through multiple competing pathways, the prevalence of which can be tuned by reaction conditions. In the enantiodivergent synthesis of tertiary α-aryl-1-indanones, a switch in the absolute configuration of the product was achieved simply by changing the achiral proton source from Meldrum's acid to formic acid. acs.org This dramatic change in stereochemical outcome pointed toward two disparate reaction mechanisms. acs.org

Experimental studies to rationalize this divergence included:

Deuterium Labeling: To track the source and timing of proton transfer.

Analysis of Byproducts: To identify alternative reaction pathways.

Kinetic Monitoring: To understand the rate-determining steps under different conditions.

These investigations led to the proposal of a novel catalytic cycle for the reaction involving formic acid, highlighting how subtle changes in reagents can fundamentally alter the mechanistic landscape. acs.org Similarly, studies on the domino reaction of 2-methyl-2-benzyloxycarbonyl-1-indanone suggest a mechanism proceeding via an enolic intermediate, which is subsequently protonated by an aminoalcohol. researchgate.net The evidence for this pathway contrasts with other proposals, such as a concerted mechanism, demonstrating the importance of rigorous experimental validation. researchgate.net

| Experimental Observation | Mechanistic Inference | Reference |

| Use of an optically active starting material yields a racemic product. | The reaction proceeds through a symmetric intermediate, such as an enol or enolate. | researchgate.net |

| Switching the achiral proton source inverts the product's stereochemistry. | The reaction can follow two distinct mechanistic pathways depending on the proton source. | acs.org |

| Intermediates are directly observed via NMR spectroscopy. | Confirms the existence of proposed transient species in the catalytic cycle. | mdpi.com |

| This interactive table outlines key experimental findings and their mechanistic implications in the study of indanone reactivity. |

By integrating these advanced computational, kinetic, and spectroscopic methodologies, researchers can construct a detailed and evidence-based understanding of the chemical transformations of this compound and related compounds. This knowledge is paramount for the rational design of more efficient, selective, and sustainable synthetic routes.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. uobasrah.edu.iq For 5-Amino-2-methyl-1-indanone, ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, provide a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons typically appear as a complex multiplet or distinct doublets and doublets of doublets in the downfield region, a result of their differing electronic environments and coupling interactions. The protons of the cyclopentanone (B42830) ring, specifically the methine proton at the C2 position and the methylene (B1212753) protons at the C3 position, exhibit distinct splitting patterns and chemical shifts. The methyl group attached to C2 appears as a doublet, coupled to the adjacent C2 proton. The amino group protons may appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) is characteristically found at a very downfield chemical shift (around 200 ppm). rsc.org The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon bearing the amino group (C5) is shielded, while the carbons ortho and para to the carbonyl group are deshielded. The aliphatic carbons of the cyclopentanone ring (C2, C3) and the methyl group appear at upfield chemical shifts. rsc.org For instance, in the related compound 6-Amino-2-methylindan-1-one, the methyl carbon appears at 16.8 ppm, the methylene carbon at 34.2 ppm, and the methine carbon at 42.5 ppm. rsc.org

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. COSY spectra reveal proton-proton coupling networks, definitively connecting adjacent protons, such as the C2 proton with the C3 methylene protons and the C2 methyl protons. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the individual ¹H and ¹³C spectra.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C=O | - | ~209 |

| Aromatic CH | ~6.7-7.6 | ~106-137 |

| Aromatic C-NH₂ | - | ~149 |

| Aromatic C (quaternary) | - | ~123-142 |

| -CH(CH₃)- | ~3.2-3.5 (m) | ~42 |

| -CH₂- | ~2.6-2.8 (m) | ~35 |

| -CH₃ | ~1.1-1.3 (d) | ~16 |

| -NH₂ | ~5.3 (br s) | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the ketone is typically observed in the region of 1680-1725 cm⁻¹. mdpi.comrjptonline.org The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl and methylene groups appear just below 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often give strong signals in the Raman spectrum. Similar to FT-IR, the carbonyl stretch is also Raman active. This technique is particularly useful for studying molecular symmetry and can be used for quantitative analysis, for instance, in the detection of molecules self-assembled on metallic surfaces. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | FT-IR |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 2960 | FT-IR, Raman |

| Ketone (C=O) | Stretching | 1680 - 1725 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1550 - 1650 | FT-IR, Raman |

| Amine (N-H) | Bending | 1590 - 1650 | FT-IR |

| Aromatic C-N | Stretching | 1250 - 1360 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. acs.org For this compound (C₁₀H₁₁NO), the calculated exact mass is 161.08406 g/mol . HRMS can measure this value with high precision (typically to within 5 ppm), confirming the elemental composition.

In addition to molecular formula determination, mass spectrometry provides structural information through analysis of fragmentation patterns, often using techniques like tandem mass spectrometry (MS/MS). researchgate.net Upon ionization (e.g., by electron impact or electrospray), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. This ion can then undergo fragmentation, breaking at predictable points. For indanone derivatives, characteristic fragmentation includes losses of small molecules like CO, and cleavages within the five-membered ring. researchgate.netresearchgate.net The fragmentation pattern serves as a molecular fingerprint that can help to confirm the structure and distinguish it from isomers. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Calculated Exact Mass | 161.08406 u |

| Nominal Mass | 161 u |

| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺ |

| Expected [M+H]⁺ m/z | 162.09187 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is sensitive to the extent of conjugation in the molecule. The this compound structure contains a benzene (B151609) ring conjugated with a carbonyl group, which constitutes a chromophore.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically high-intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, which is usually of lower intensity, involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. The presence of the amino group, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indanone, due to the extension of the conjugated system. rjptonline.org

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π | ~240 - 260 | Aromatic ring conjugated with C=O |

| π → π (charge transfer) | ~290 - 320 | Aromatic ring with -NH₂ and C=O |

| n → π* | ~330 - 370 | C=O group |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of each atom, bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a crystallographic analysis would confirm the planarity of the indanone ring system and determine the conformation of the five-membered ring. It would also provide detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group and the carbonyl oxygen, and potential π-π stacking interactions between the aromatic rings. researchgate.net Since this compound is chiral (due to the stereocenter at C2), X-ray crystallography of a single enantiomer or a derivative with a known stereocenter can be used to determine its absolute configuration. nih.gov

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.0 |

| β (°) | 95.5 |

| Volume (ų) | 950 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, π-π stacking |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized molecular geometry and electronic properties of indanone derivatives. nih.govmaterialsciencejournal.org Methods like B3LYP are frequently used to model these systems, providing a balance between accuracy and computational cost. nih.govmdpi.com Such calculations are foundational for all further computational analysis, including vibrational frequencies, electronic transitions, and reactivity predictions. researchgate.net For instance, the geometry of indanone derivatives is optimized to find the lowest energy conformation, which is essential for understanding their stability and behavior. nih.gov Theoretical calculations for various methyl- and methoxy-substituted indanones have been performed using high-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, to determine their gas-phase standard molar enthalpies of formation. mdpi.comresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. science.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. dntb.gov.ua The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For indanone derivatives, DFT calculations are used to map the distribution of these orbitals and calculate the energy gap. dntb.gov.uaacs.org In related systems, the HOMO is often spread over the benzene (B151609) and thiazole (B1198619) rings, while the LUMO is located on acceptor moieties. dntb.gov.ua This analysis helps in understanding the electron transfer processes within the molecule and its potential interactions with other species. researchgate.net

Table 1: Representative Frontier Orbital Energies for Indanone Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Thiazole Azo Dye with Indandione | Identical to other dyes | Varies with acceptor | ~2.9 | dntb.gov.ua |

| 4-pyrrolidin-2-yl-pyridine | - | - | 5.6486 | researchgate.net |

| (E)-7-(arylidene)-indanone | - | - | - | researchgate.net |

Note: Specific values for 5-Amino-2-methyl-1-indanone are not available in the provided results; this table illustrates typical values for related structures.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface visualizes the charge distribution around a molecule, with different colors representing different potential values. als-journal.com Typically, red areas indicate regions of negative electrostatic potential (rich in electrons, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). wiley.com

For indanone derivatives, MEP analysis helps identify which parts of the molecule, such as the carbonyl oxygen or the amino group, are likely to participate in interactions like hydrogen bonding. researchgate.netmaterialsciencejournal.org This is crucial for understanding biological recognition processes and designing new molecules with specific interaction capabilities. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements of bonds and lone pairs. uni-muenchen.de This method is used to study intramolecular charge transfer (ICT) or hyperconjugation interactions and their role in stabilizing the molecule. taylorandfrancis.com

The analysis quantifies the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. taylorandfrancis.comwisc.edu In substituted indanones, NBO analysis can reveal the effects of electron-donating or withdrawing groups on the electron density distribution and stability of the molecule. mdpi.com For example, it can confirm the formation of intramolecular hydrogen bonds by identifying orbital overlap between a lone pair and an antibonding orbital. taylorandfrancis.com

Table 2: Key NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | System Context | Source |

|---|---|---|---|---|

| LP(1)N17 | σ*(C9-H10) | 0.28 | Ligand with C-H···N bond | taylorandfrancis.com |

| LP(2)S5 | σ*(C3-C4) | 9.51 | Thiophene derivative | taylorandfrancis.com |

Note: This table provides examples of NBO analysis from related molecular systems to illustrate the concept.

Conformational Analysis and Molecular Dynamics Simulations of Indanone Derivatives

The biological activity and physical properties of flexible molecules like indanone derivatives are often dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable conformers (low-energy structures) of a molecule. conicet.gov.ar For substituted indanones, such as 6-methoxy-1-indanone (B23923) and 5,6-dimethoxy-1-indanone, computational studies have identified the co-existence of multiple stable conformations. researchgate.net

Molecular Dynamics (MD) simulations are then used to study the dynamic behavior of these molecules over time. nih.gov MD simulations provide insights into how indanone derivatives interact with their environment, such as a solvent or a biological receptor. conicet.gov.ar These simulations can reveal the stability of ligand-protein complexes, conformational changes upon binding, and the key interactions that govern molecular recognition. nih.govbohrium.com For instance, MD studies on indanone derivatives have been used to understand their binding mechanisms to targets like tubulin and cereblon. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions are invaluable for interpreting and validating experimental data. nih.gov Calculated vibrational frequencies are often scaled to correct for systematic errors arising from anharmonicity and the use of a finite basis set. dntb.gov.ua

For indanone derivatives, theoretical calculations of 1H and 13C NMR chemical shifts and IR vibrational frequencies have shown good agreement with experimental values. researchgate.netacs.org This synergy between computational prediction and experimental measurement allows for a more confident and detailed structural elucidation of newly synthesized compounds. ias.ac.in

Computational Modeling for Reaction Mechanism Elucidation and Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational modeling is a powerful tool for elucidating reaction pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products. uwlax.edu DFT calculations can map the potential energy surface of a reaction, identifying the minimum energy path and calculating the activation energy barriers. nih.gov

For reactions involving the indanone skeleton, computational studies have been used to analyze stereodefining transition states in catalytic reductions and to understand the mechanism of annulation reactions. nih.govresearchgate.net For example, in the Mn-catalyzed reduction of indanone, DFT analysis helped to deconvolute the stereoelectronic effects governing the reaction. researchgate.net Similarly, in the synthesis of indanones via decarboxylative annulation, DFT calculations provided insight into the intermolecular radical addition step by locating the relevant transition state and calculating its free energy barrier. nih.gov

Applications of 5 Amino 2 Methyl 1 Indanone As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

5-Amino-2-methyl-1-indanone serves as a crucial starting material for the synthesis of more intricate molecules, including those with recognized biological activity. evitachem.com The indanone core itself is a privileged structure in medicinal chemistry, and the amino and methyl substitutions on this compound provide valuable handles for further functionalization. rsc.orgresearchgate.netnih.gov

For instance, the amino group can be readily transformed into various other functional groups, enabling the construction of a diverse library of derivatives. A method has been developed for creating indole (B1671886) compounds with an amino group in the benzene (B151609) ring through the indolization of ethyl levulinate p-acetaminophenylhydrazone, leading to a series of derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid at the 5-amino group. researchgate.net

Furthermore, the ketone functionality of the indanone ring can undergo a variety of reactions, such as reductions, additions, and condensations, to introduce new stereocenters and build molecular complexity. This dual reactivity makes it a valuable precursor in multi-step synthetic sequences aimed at creating complex target molecules.

Building Block for Diverse Fused and Spirocyclic Frameworks

The inherent structure of 1-indanones, including this compound, makes them ideal building blocks for the construction of fused and spirocyclic systems. rsc.orgresearchgate.net These complex three-dimensional architectures are of significant interest in drug discovery and materials science due to their structural novelty and conformational rigidity. rsc.org

Annulation reactions involving the 1-indanone (B140024) core have been extensively developed to create a variety of carbocyclic and heterocyclic fused rings. rsc.orgresearchgate.net For example, rhodium-catalyzed C-C bond activation allows for the insertion of alkynes into the indanone framework, leading to the formation of benzocycloheptenones. rsc.org Additionally, domino reactions, such as the one-pot synthesis of indeno-fused pyridopyrimidine scaffolds from 2-arylidene-1-indanones, demonstrate the utility of this building block in rapidly assembling complex polyheterocyclic systems. rsc.org

The synthesis of spirocyclic compounds, which feature a common atom in two rings, is another area where indanones play a crucial role. rsc.org Methodologies have been developed for the synthesis of spirocarbocycles from 1-indanone derivatives, highlighting their importance in generating structurally diverse molecular scaffolds. rsc.org

Role in the Development of Chiral Ligands and Auxiliaries in Asymmetric Synthesis

Chiral indanone derivatives are instrumental in the field of asymmetric synthesis, where the creation of a specific enantiomer of a chiral molecule is paramount. rsc.org They can be utilized as chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govresearchgate.net

For example, derivatives of 1-indanone, such as cis-1-amino-2-indanol, are key components in the synthesis of widely used chiral ligands like BOX and PyBOX. mdpi.com These ligands are employed in a multitude of asymmetric catalytic reactions. mdpi.com The rigid, cyclic skeleton of the indane core provides a well-defined chiral environment that can effectively control the approach of reagents to a substrate. mdpi.com

Research has shown that chiral auxiliaries derived from amino alcohols can lead to the formation of enantioenriched heterocyclic ketones with high enantiomeric excesses. nih.gov Furthermore, the asymmetric protonation of silyl (B83357) enol ethers of indanones using a chiral gold(I) complex has been shown to produce chiral indanones with high enantiomeric purity. acs.org These chiral indanones can then be used in subsequent reactions, such as diastereoselective McMurry couplings, to generate complex chiral molecules. acs.org The development of methods for the asymmetric difluoromethylthiolation of indanone-based β-keto esters using chiral auxiliaries further underscores the importance of this scaffold in asymmetric synthesis. semanticscholar.org

Intermediate for Materials Science Applications (e.g., Organic Electronic Components, Optical Materials)

Beyond its applications in medicinal and synthetic chemistry, this compound and its derivatives are valuable intermediates in the field of materials science. evitachem.com The indanone motif has been incorporated into organic functional materials, including those with applications in organic electronics and as optical materials. rsc.orgsmolecule.com

The amino group on the this compound scaffold can be utilized in the synthesis of dyes and polymers. The extended π-system and the potential for charge transfer within molecules derived from this intermediate make them interesting candidates for organic electronic components. The ability to tune the electronic properties through substitution on the aromatic ring and modification of the indanone core allows for the rational design of materials with specific optical and electronic characteristics.

Advanced Physicochemical Studies

Photophysical Properties and Optical Applications of 5-Amino-2-methyl-1-indanone Derivatives

The photophysical properties of indanone derivatives, which describe their interaction with light, are of significant scientific interest. These properties are largely dictated by the molecule's electronic structure, which can be fine-tuned through chemical modification. The presence of electron-donating groups (like an amino group) and an electron-accepting carbonyl group within the indanone scaffold can create a donor-π-acceptor (D-π-A) system, which is often associated with interesting optical phenomena. acs.org

The study of linear and nonlinear optical (NLO) properties is crucial for evaluating the potential of indanone derivatives in optical devices. nih.govresearchgate.net Linear optical properties include absorption and fluorescence, which are fundamental to understanding how these molecules respond to light. For instance, cinnamoyl-indanone derivatives with D-π-A structures exhibit broad absorption in the visible light region (400–600 nm) and possess high molar extinction coefficients. acs.org

Nonlinear optics, on the other hand, describes the behavior of light in a material at high light intensities. Materials with high nonlinearity are essential for applications in optical switching and data storage. nih.govresearchgate.net Studies on various 1-indanone (B140024) compounds have shown that they can possess significant nonlinear optical responses. nih.govresearchgate.netresearchgate.net For example, the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of some indanone-based chromophores have been assessed using Z-scan measurements, confirming their potential for optical applications. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings to predict and understand these optical properties. researchgate.netresearchgate.net

Table 1: Linear and Nonlinear Optical Properties of Selected Indanone Derivatives

| Derivative Type | Absorption Max (λmax) | Emission Max (λem) | Key Optical Feature | Potential Application |

|---|---|---|---|---|

| Cinnamoyl-Indanones | 400-600 nm | Not specified | Wide absorption in visible region | Photopolymerization Initiators |

| Ferrocenyl-based Indanones | Not specified | Not specified | Third-order nonlinearity | Optical Devices |

Note: This table is a compilation of data for different indanone derivatives to illustrate the range of properties and is not specific to this compound.

The surrounding environment, particularly the polarity of the solvent, can significantly influence the photophysical properties of indanone derivatives. nih.govnih.govrsc.org This phenomenon, known as solvatochromism, is characterized by a shift in the absorption and fluorescence spectra of a compound when dissolved in different solvents. nih.govrsc.org

For molecules with a significant difference in dipole moment between their ground and excited states, a bathochromic (red) shift is often observed in both absorption and fluorescence spectra as the solvent polarity increases. rsc.org This indicates an intramolecular charge transfer (ICT) upon excitation, where the excited state is more polar than the ground state and is therefore better stabilized by polar solvents. rsc.org Studies on various 1-indanone compounds have demonstrated that their spectral properties are dependent on the features of their surrounding environment. nih.gov For example, in a study on a 5-amino-1-bromoindolizin-3-ylmethanone molecule, the dipole moments in the excited state were found to be greater than in the ground state across a series of fifteen different organic solvents. nih.gov This suggests that the molecule becomes more polar upon excitation. nih.gov Strong hydrogen bonding between the solute and solvent molecules can also play a role, tending to increase the molecular nonlinear responses. nih.govnih.gov

Table 2: Example of Solvent Effects on a Related Amino-Aromatic Ketone

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Toluene | 2.38 | 398 | 496 | 4930 |

| Dichloromethane (DCM) | 8.93 | 410 | 521 | 5190 |

| Acetonitrile | 37.5 | 409 | 535 | 5860 |

| Methanol | 32.7 | 405 | 540 | 6230 |

Note: Data adapted from a study on 5-amino-1-bromoindolizin-3-ylmethanone to illustrate the principle of solvent effects. nih.gov The Stokes shift, which is the difference in energy between the absorption and emission maxima, generally increases with solvent polarity, further confirming the stabilization of the more polar excited state.

Electrochemical Properties and Redox Behavior Investigations

Electrochemistry provides valuable insights into the electron transfer properties of molecules, which is fundamental to their behavior in electronic devices and biological systems. Investigating the redox behavior of this compound derivatives helps to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding their electronic characteristics. rsc.org

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. researchgate.net In a CV experiment, the potential is swept linearly to a set value and then swept back to the initial potential, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

For indanone derivatives, CV studies can reveal the ease with which they can be oxidized (lose electrons) or reduced (gain electrons). This information is directly related to the HOMO and LUMO energy levels. rsc.org For example, the HOMO-LUMO energy values of certain chalcone (B49325) derivatives, which share structural similarities with some indanone derivatives, have been determined using cyclic voltammetry and compared with theoretical values obtained by TD-DFT methods. rsc.org The electrochemical properties of ferrocenyl-based 1-indanone derivatives have also been investigated to explore the relationship between their structure and electrochemical behavior. researchgate.net

In many cyclic voltammetry experiments, the redox process is diffusion-controlled, meaning the rate of the reaction is limited by the diffusion of the electroactive species from the bulk solution to the electrode surface. This is a key aspect to verify when analyzing electrochemical data.

The nature of the redox process can be determined by performing cyclic voltammetry at different scan rates. For a diffusion-controlled process, the peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²). By plotting ip versus ν¹/², a linear relationship confirms that the process is governed by diffusion. This analysis is standard practice in electrochemical studies and provides a more profound understanding of the electron transfer kinetics at the electrode surface. While specific studies detailing the diffusion-controlled processes of this compound were not available, this analytical approach is fundamental to the electrochemical characterization of any new indanone derivative.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Environmentally Benign Synthetic Strategies

While classical methods for synthesizing indanones, such as intramolecular Friedel-Crafts reactions, are well-established, they often rely on harsh reagents, stoichiometric Lewis acids, and high temperatures, generating significant chemical waste. nih.gov Future research will undoubtedly focus on developing greener, more efficient, and atom-economical synthetic routes to 5-Amino-2-methyl-1-indanone and its derivatives.

Key areas for exploration include:

Microwave- and Ultrasound-Assisted Synthesis: Non-conventional energy sources like microwaves and high-intensity ultrasound have been shown to significantly accelerate the synthesis of 1-indanone (B140024) derivatives, often leading to higher yields and cleaner reactions in shorter timeframes. nih.govmdpi.com A patented method already highlights the use of microwave irradiation to produce 5-amino-1-indanone from an aniline (B41778) derivative, demonstrating the feasibility of this approach for related structures. google.com Future work could optimize these conditions for the synthesis of this compound, potentially leading to rapid and efficient production.

Metal-Free Catalysis: To circumvent the use of expensive and often toxic heavy metals, research into metal-free catalytic systems is paramount. For instance, L-proline has been successfully employed as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to form the indanone scaffold. rsc.orgrsc.org Adapting such organocatalytic strategies for the synthesis of this compound could provide a sustainable alternative to traditional methods.

Transition-Metal-Catalyzed Annulations: Recent advances have demonstrated the power of transition-metal catalysis (e.g., using Rhodium, Palladium, Nickel) for the construction of the 1-indanone core via C-H activation and annulation strategies. rsc.orgrsc.orgresearchgate.net These methods offer high selectivity and functional group tolerance. Future studies could explore the directed C-H functionalization of appropriately substituted benzene (B151609) derivatives to construct the this compound framework in a convergent and efficient manner.

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives is a core principle of sustainable chemistry. The synthesis of an indanone derivative via a Nazarov cyclization has been successfully demonstrated in 4-methyltetrahydropyran (4-MeTHP), a green solvent. preprints.org Research into the solubility and reactivity of precursors to this compound in a range of green solvents, including ionic liquids, is a promising direction. nih.gov

| Synthetic Strategy | Typical Conditions/Catalysts | Advantages | Potential for this compound |

|---|---|---|---|

| Classical Friedel-Crafts Acylation | PPA, AlCl₃, H₂SO₄ nih.govresearchgate.net | Well-established, versatile | Requires harsh conditions, generates acidic waste |

| Microwave-Assisted Synthesis | Microwave irradiation nih.govgoogle.com | Rapid heating, shorter reaction times, higher yields nih.govgoogle.com | High potential for efficient, rapid synthesis |

| Metal-Free Catalysis | L-proline, organocatalysts rsc.orgrsc.org | Environmentally benign, avoids metal contamination rsc.orgrsc.org | Promising for developing sustainable routes |

| Transition-Metal Catalysis | Rh, Pd, Ni, Cu catalysts rsc.orgresearchgate.net | High efficiency, selectivity, mild conditions rsc.org | Enables novel disconnections via C-H activation |

| Green Solvent Synthesis | 4-MeTHP, ionic liquids preprints.orgnih.gov | Reduced environmental impact, improved safety preprints.org | Key for developing sustainable industrial processes |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The multifunctional nature of this compound provides a rich platform for exploring novel chemical reactions. The interplay between the ketone, the aromatic amine, and the stereocenter invites investigation into its unique reactivity.

Future research could focus on:

Annulation and Spirocyclization Reactions: The 1-indanone core is an excellent building block for constructing complex polycyclic and spirocyclic frameworks. nih.gov The amino group in this compound can act as an internal nucleophile or a directing group, potentially enabling novel intramolecular cyclizations to build fused heterocyclic systems. Exploring its participation in multicomponent reactions could also lead to the rapid assembly of molecularly complex and diverse scaffolds. researchgate.net

Asymmetric Transformations: The ketone functionality is a handle for introducing new stereocenters via asymmetric reduction, alkylation, or aldol (B89426) reactions. The existing stereocenter at the 2-position can exert diastereocontrol over these transformations. Furthermore, the amino group can be used to tether chiral auxiliaries or catalysts to achieve high levels of stereoselectivity.

C-H Activation and Functionalization: The electron-donating amino group strongly activates the aromatic ring, making the ortho and para positions (C4, C6) susceptible to electrophilic substitution. More advanced would be the exploration of transition-metal-catalyzed C-H functionalization at these positions, or even at the less reactive C7 position, to introduce a wide array of functional groups.

Cycloaddition Reactions: The indanone scaffold can participate in cycloaddition reactions. For instance, Rh-catalyzed intermolecular [5+2] annulation between 1-indanones and alkynes has been developed to create benzocycloheptenones. nih.gov Investigating the participation of this compound in such transformations could yield novel seven-membered ring systems fused to the aminobenzyl core.

Integration of Advanced Analytical Techniques and Computational Methodologies

To fully unlock the potential of this compound, its chemical behavior must be understood at a fundamental level. The integration of state-of-the-art analytical and computational tools will be crucial.

Advanced Spectroscopic and Crystallographic Analysis: While standard techniques like NMR and mass spectrometry are essential for routine characterization, google.compreprints.org more advanced methods are needed to probe subtle structural and electronic features. Solid-state NMR could elucidate packing effects in crystalline materials, while advanced mass spectrometry techniques can help map complex reaction pathways. X-ray crystallography will remain vital for unambiguously determining the three-dimensional structure of its derivatives and reaction products.

Computational Modeling and DFT Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting molecular properties and elucidating reaction mechanisms. nih.govrjptonline.org Future research should leverage these methods to:

Predict the reactivity of different sites on the this compound molecule.

Model transition states to understand the regio- and stereoselectivity of its reactions.

Calculate spectroscopic properties (e.g., NMR chemical shifts, UV-Vis absorption) to aid in structural confirmation. rjptonline.org

Simulate interactions with biological targets or material interfaces to guide the design of new functional molecules.

| Methodology | Application Area | Anticipated Insights |

|---|---|---|

| X-ray Crystallography | Structural Elucidation | Absolute stereochemistry, intermolecular interactions, solid-state packing |

| Density Functional Theory (DFT) | Reaction Mechanism & Property Prediction | Transition state energies, regioselectivity, electronic properties, spectroscopic data nih.govrjptonline.org |

| Chiral HPLC/SFC | Enantiomeric Purity Analysis | Separation and quantification of enantiomers from asymmetric syntheses |

| Cyclic Voltammetry | Electrochemical Analysis | Redox potentials, design of electroactive materials |

Design and Synthesis of Advanced Functional Materials Utilizing the Indanone Core

The indanone scaffold is a "privileged structure" found not only in bioactive molecules but also in organic functional materials. rsc.orgrsc.org The specific substitution pattern of this compound makes it a particularly attractive building block for advanced materials.

Emerging opportunities include:

Organic Electronics: The amino group is a strong electron donor, while the ketone is an electron-withdrawing group. This intrinsic "push-pull" character suggests potential applications in organic electronics. By extending the conjugation or attaching other chromophores, derivatives of this compound could be designed as components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent dyes and sensors. nih.gov

Bioactive Scaffolds and Probes: The indanone core is present in numerous pharmaceuticals, including the Alzheimer's drug Donepezil. nih.govresearchgate.net The this compound structure could serve as a novel scaffold for developing new therapeutic agents. The amino group provides a convenient handle for attaching pharmacophores or linkers for creating bifunctional molecules or targeted drug delivery systems. Its potential fluorescence could also be harnessed to develop probes for biological imaging.

Polymer Science: The amino and ketone functionalities offer two distinct points for polymerization. The amino group can be used to synthesize polyamides or polyimides, while the ketone can be transformed into a polymerizable group. This could lead to the creation of novel polymers with high thermal stability, specific optical properties, or chirality incorporated into the main chain.

The exploration of these future research directions will undoubtedly expand our understanding of the fundamental chemistry of this compound and pave the way for its application in solving contemporary challenges in medicine, materials science, and sustainable chemistry.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.